2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one
Description
Properties
Molecular Formula |
C7H7N5O |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-amino-4-(1H-imidazol-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7N5O/c8-7-11-4(1-6(13)12-7)5-2-9-3-10-5/h1-3H,(H,9,10)(H3,8,11,12,13) |
InChI Key |
PYWZZXOOVOCFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)N)C2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring with 2-amino and 4-oxo groups can be synthesized by classical methods such as:
- Condensation of amidines with β-dicarbonyl compounds or α,β-unsaturated carbonyls.
- Cyclization of appropriate precursors bearing nitrogen and carbonyl functionalities.
Reduction and Functional Group Transformations
In some synthetic routes, nitro-substituted imidazole precursors are reduced to amino derivatives using reagents such as stannous chloride dihydrate in concentrated hydrochloric acid. This step is critical for preparing 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone intermediates, which are structurally related to the target compound.
Use of Protecting Groups and Coupling Agents
- Carbonyldiimidazole (CDI) is used to activate carboxylic acids for coupling with nitromethane anions, facilitating the formation of nitro ketones, which are intermediates in the synthesis of imidazole-substituted pyrimidines.
- Protecting groups such as Boc (tert-butyloxycarbonyl) are employed to mask amines during multi-step synthesis, later removed under acidic conditions.
Catalytic and Chemical Reduction Methods
Reduction of nitro groups to amines is achieved using:
- Stannous chloride dihydrate in hydrochloric acid.
- Borohydride reagents such as sodium borohydride, lithium aluminum hydride.
- Diborane and its derivatives.
These reductions are performed under controlled conditions to avoid over-reduction or decomposition.
Detailed Reaction Example (From Patent Literature)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | (E)-5-nitro-4-(2-phenylethenyl)-1H-imidazole + benzyl bromide + K2CO3 in DMF | Alkylation to form 5-nitro-1-(phenylmethyl)-1H-imidazole derivatives | Crude mixture, purified by recrystallization (m.p. 90-92°C) |
| 2 | 5-nitro-1-(phenylmethyl)-1H-imidazole + ozone + performic acid | Oxidation to 5-nitro-1-(phenylmethyl)-1H-imidazole-4-carboxylic acid | Isolated by filtration |
| 3 | 5-nitro-1-(phenylmethyl)-1H-imidazole-4-carboxylic acid + 1,1'-carbonyldiimidazole (CDI) | Activation to imidazolide intermediate | Used directly in next step |
| 4 | Imidazolide + potassium tert-butoxide + nitromethane in THF | Formation of 2-nitro-1-[5-nitro-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone | Solid isolated, m.p. 105-107°C |
| 5 | Reduction with stannous chloride dihydrate in HCl | Conversion of nitro groups to amino groups, yielding 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone derivatives | Purified by filtration and drying |
This sequence demonstrates the preparation of imidazole-substituted amino ketones, which are key intermediates for further pyrimidine ring formation or modification.
Alternative Synthetic Approaches
- Direct nucleophilic substitution on 6-chloropyrimidin-4-one with imidazole under basic conditions, as described in medicinal chemistry syntheses, provides a straightforward route to 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one analogs.
- Use of bis(trimethylsilyl)acetamide for silylation followed by glycosylation has been reported for related imidazo-pyrimidine derivatives, indicating the versatility of protecting group strategies and functionalization methods.
Summary Table of Key Preparation Methods
Research Findings and Yields
- Yields for nucleophilic substitution reactions of 6-chloropyrimidines with imidazole nucleophiles typically range from 60% to 80%, depending on reaction time, temperature, and solvent.
- Reduction steps using stannous chloride dihydrate afford high purity amino derivatives with yields often exceeding 70% after purification.
- Multi-step sequences involving oxidation, activation, and coupling require careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or imidazole groups, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research has shown that derivatives of 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one exhibit promising anticancer properties. Studies indicate that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For example, certain derivatives have been found to act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways .
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes.
- Anti-inflammatory Effects
-
Neurological Applications
- Emerging research suggests potential applications in neuropharmacology. The compound's ability to cross the blood-brain barrier allows it to be investigated for treating neurological disorders like Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that it may help in neuroprotection and cognitive enhancement .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of derivatives based on 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one for their anticancer effects against breast cancer cell lines. Results indicated that some compounds showed over 70% inhibition of cell proliferation at micromolar concentrations, suggesting strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, a derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new therapeutic agent for resistant infections .
Mechanism of Action
The mechanism of action of 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Based Classification and Key Properties
The following table summarizes the structural and functional differences between 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one and its analogues:
Substituent Effects on Reactivity and Bioactivity
Imidazole vs. Hydrazinyl Groups
- Imidazole Substituent : The 1H-imidazol-4-yl group in the target compound provides a heteroaromatic ring system, enabling π-π stacking interactions in enzyme-binding pockets. This is critical for targeting DHPS or DHFR .
- Hydrazinyl Substituents : Compounds like 7 and 8 () feature hydrazine-derived substituents, which may enhance nucleophilic reactivity but reduce metabolic stability compared to imidazole.
Arylaminomethyl vs. Methylthio Groups
- Arylaminomethyl Derivatives: Thieno[2,3-d]pyrimidin-4(3H)-one analogues (e.g., 4a–4e) with arylaminomethyl groups exhibit high melting points (214–256°C) and significant yields (58–89%), suggesting strong crystallinity and synthetic feasibility. Substituents like 4-methoxy or 4-chloro enhance DHFR inhibitory activity due to electronic effects .
- This group is a precursor for nitroso derivatives with antioxidant properties .
Azido and Hydroxymethyl Substituents
Biological Activity
2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C7H7N5O
- Molecular Weight: 177.163 g/mol
- Structure: The compound features a pyrimidine ring substituted with an amino group and an imidazole moiety, contributing to its biological activity.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
-
Anticancer Activity
- Studies indicate that derivatives of imidazole and pyrimidine structures exhibit potent anticancer properties. For instance, compounds similar to 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one have shown efficacy against multiple cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells .
- A notable study reported that related imidazole derivatives demonstrated IC50 values in the nanomolar range against several cancer types, highlighting their potential as anticancer agents .
-
Antimicrobial Activity
- The compound has exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research shows that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
- A specific study noted that the imidazole-containing compounds displayed high activity against E. coli and Pseudomonas aeruginosa, suggesting their potential as novel antibiotics .
- Anti-inflammatory Effects
The biological mechanisms underlying the activity of 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one are complex and multifaceted:
- Inhibition of Enzymatic Pathways: The compound may act by inhibiting specific enzymes involved in cancer cell proliferation and survival. For example, certain derivatives have been shown to inhibit kinases involved in tumor growth .
- Interaction with DNA: Imidazole-containing compounds can intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes critical for cancer cell survival .
Case Studies
Several studies have highlighted the efficacy of 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one and its derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
